Ethyl 2-Amino-4-methyl-2-trifluoromethyl-pentanoate
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Overview
Description
Ethyl 2-Amino-4-methyl-2-trifluoromethyl-pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Amino-4-methyl-2-trifluoromethyl-pentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction scheme is as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-4-methyl-2-trifluoromethyl-pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Scientific Research Applications
Ethyl 2-Amino-4-methyl-2-trifluoromethyl-pentanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-4-methyl-2-trifluoromethyl-pentanoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds, facilitating binding to active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Amino-4-trifluoromethylbenzoate
- Ethyl 2-methyl-4-(trifluoromethyl)benzoate
- Methyl 2-Amino-4-methyl-2-trifluoromethyl-pentanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
Molecular Formula |
C9H16F3NO2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
ethyl 2-amino-4-methyl-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C9H16F3NO2/c1-4-15-7(14)8(13,5-6(2)3)9(10,11)12/h6H,4-5,13H2,1-3H3 |
InChI Key |
JSELWNCYDSURND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)(C(F)(F)F)N |
Origin of Product |
United States |
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